molecular formula C15H22N2O3 B7932031 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester

4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester

Cat. No.: B7932031
M. Wt: 278.35 g/mol
InChI Key: LXIYQIGTEAXZQK-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester (CAS: 1353947-72-4 or 2059927-65-8) is a piperazine-derived small molecule scaffold. Its structure features a benzyl ester group, a 2-methyl substituent on the piperazine ring, and a 2-hydroxyethyl side chain. The molecular formula is C₁₅H₂₂N₂O₃, with a molecular weight of 278.35 g/mol. It is primarily utilized in medicinal chemistry as a versatile intermediate for synthesizing bioactive compounds, particularly in kinase inhibitors and receptor modulators.

Properties

IUPAC Name

benzyl 4-(2-hydroxyethyl)-2-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-13-11-16(9-10-18)7-8-17(13)15(19)20-12-14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIYQIGTEAXZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester has several scientific research applications:

  • Pharmaceuticals: It can serve as an intermediate in the synthesis of various pharmaceutical compounds.

  • Organic Synthesis: The compound can be used as a building block for the synthesis of complex organic molecules.

  • Material Science: It can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological system and the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester (CAS: 1353976-43-8)
  • Key Differences : The methyl group is on the 3-position of the piperazine ring instead of the 2-position.
  • Similarities : Same molecular formula (C₁₅H₂₂N₂O₃ ) and weight (278.35 g/mol ).
  • Impact : Positional isomerism may alter steric hindrance and hydrogen-bonding capacity, affecting binding to biological targets.
4-(2-Amino-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester (CAS: 1353959-01-9)
  • Key Differences: The hydroxyethyl group is replaced with an amino-acetyl moiety.
  • Molecular Formula : C₁₅H₂₁N₃O₃ (MW: 291.35 g/mol).

Ester Group Variants

4-(2-Hydroxy-1-phenyl-ethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: Not specified)
  • Key Differences : The benzyl ester is replaced with a tert-butyl ester , and a phenyl group is added to the hydroxyethyl side chain.
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: 1261232-31-8)
  • Key Differences : Incorporates a chloropyrimidinyl group and a tert-butyl ester .
  • Molecular Formula : C₁₅H₂₃ClN₄O₂S (MW: 364.89 g/mol).
  • Impact : The chloropyrimidine moiety is common in kinase inhibitors, suggesting applications in oncology drug development.

Physicochemical and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester (1353947-72-4) C₁₅H₂₂N₂O₃ 278.35 Benzyl ester, 2-methyl, hydroxyethyl Scaffold for kinase inhibitors
4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester (1353976-43-8) C₁₅H₂₂N₂O₃ 278.35 Benzyl ester, 3-methyl, hydroxyethyl Positional isomer with altered steric effects
4-(2-Amino-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester (1353959-01-9) C₁₅H₂₁N₃O₃ 291.35 Benzyl ester, 2-methyl, amino-acetyl Enhanced hydrogen bonding for target engagement
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester (1261232-31-8) C₁₅H₂₃ClN₄O₂S 364.89 tert-Butyl ester, chloropyrimidine Kinase inhibitor intermediate

Research Findings and Data

  • Synthetic Routes : The target compound is synthesized via multi-step protocols involving esterification, hydrogenation, and Buchwald-Hartwig coupling.
  • Biological Relevance : Piperazine scaffolds with hydroxyethyl groups are critical in developing JAK2 and PI3K inhibitors.
  • Safety Data: Limited hazard information is available, but standard laboratory precautions (gloves, ventilation) are recommended.

Biological Activity

4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester, also known by its CAS number 2059927-65-8, is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a piperazine ring, a hydroxyl group, and a benzyl ester moiety, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C15H22N2O3C_{15}H_{22}N_{2}O_{3}. Its structure is illustrated below:

Chemical Structure

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Properties : The compound's hydroxyl group may enhance its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Anti-inflammatory Effects : Studies have shown that derivatives of piperazine can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound could possess similar properties.

In Vitro Studies

  • Anti-inflammatory Activity : A study assessed the compound's effects on nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated that the compound exhibited non-cytotoxicity while demonstrating a mild inhibitory effect on NO production, suggesting potential as an anti-inflammatory agent .
  • Antimicrobial Testing : In tests against common bacterial strains, piperazine derivatives similar to this compound showed significant inhibition of bacterial growth. The structure-activity relationship indicates that modifications to the piperazine ring can enhance antimicrobial efficacy .
  • Cytotoxicity in Cancer Cells : Further investigations into the compound's cytotoxic effects on cancer cell lines revealed that certain structural modifications increased its potency against ovarian cancer cells (A2780), with effective concentrations (EC50) reported in the low micromolar range .

Data Table of Biological Activities

Biological ActivityObserved EffectReference
Anti-inflammatoryMild inhibition of NO production
AntimicrobialSignificant bacterial growth inhibition
CytotoxicityEC50 ~ 0.5 μM in A2780 cells

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The hydroxyl group may facilitate hydrogen bonding with receptor sites, enhancing binding affinity and specificity. Additionally, the piperazine moiety is known for its versatility in drug design, often contributing to favorable pharmacokinetic properties.

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